molecular formula C7H6N2O5 B092663 2,4-Dinitroanisole CAS No. 119-27-7

2,4-Dinitroanisole

Cat. No.: B092663
CAS No.: 119-27-7
M. Wt: 198.13 g/mol
InChI Key: CVYZVNVPQRKDLW-UHFFFAOYSA-N
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Description

2,4-Dinitroanisole is an organic compound with the chemical formula C7H6N2O5. It is characterized by an anisole (methoxybenzene) core with two nitro groups (–NO2) attached at the 2 and 4 positions. This compound is known for its pale yellow granular crystals or needles and has a melting point of 94.5°C . Historically, this compound has been used as an explosive in warheads and is currently being investigated as a replacement for 2,4,6-Trinitrotoluene in melt-cast insensitive munitions .

Chemical Reactions Analysis

Thermal Decomposition Pathways

DNAN undergoes thermal degradation starting at ca. 453 K, as revealed by TG-FTIR-MS and ReaxFF molecular dynamics simulations . Key findings include:

Table 1: Thermal Decomposition Products and Mechanisms

PathwayProducts FormedActivation Energy (kcal/mol)Dominant Mechanism
C–NO₂ homolysis (ortho)NO₂, Ph–OCH₃68.80Radical-initiated chain reactions
C–NO₂ rearrangementNO, Ph(OH)(OH₂)OCH₃⁺17.76Bimolecular O-transfer
C–OCH₃ bond activation˙OCH₃, HCHO100.35Radical dehydrogenation
  • Dominant pathways : Bimolecular O-transfer reactions (e.g., NO₂ attacking the methoxy group) prevail over unimolecular C–N bond cleavage .

  • Key intermediates : Ph(OH)(OH₂)OCH₃⁺ and NO are primary products, with NO₂ rapidly reduced to NO .

Advanced Oxidation with UV/H₂O₂

The UV/H₂O₂ process degrades DNAN via hydroxyl radicals (- OH), with pseudo-first-order rate constants between 0.017–0.026 min⁻¹ .

Table 2: Oxidation Byproducts and Toxicity

Byproductm/zRelative Toxicity (vs. DNAN)Formation Pathway
2,4-Dinitrophenol (DNP)187HigherO-demethylation
4-Nitroanisole153ModerateDenitration (- OH abstraction)
2-Nitrophenol139HigherRadical coupling
  • Mechanistic insights :

      • OH abstracts hydrogen from the methoxy group, forming hydroxylated intermediates .

    • Mulliken charge analysis confirms nitro groups as electron-deficient sites for radical attack .

Hydrolysis and Surface-Catalyzed Reactions

DNAN hydrolyzes under alkaline conditions (pH ≥ 11.5), with pyrogenic carbonaceous matter (PCM) accelerating the process :

Table 3: Hydrolysis Pathways Under Alkaline Conditions

ConditionRate EnhancementPrimary PathwayProducts
Homogeneous (pH 11.5)O-demethylation2,4-Dinitrophenol
PCM-assisted (pH 11.5)1.78×DenitrationNitrite, less toxic derivatives
  • Activation energy reduction : PCM lowers the barrier by 54.3% via surface-stabilized transition states .

Reduction Reactions

DNAN’s nitro groups are susceptible to reductive transformations:

Table 4: Reductive Pathways and Products

ReductantConditionsProductsMechanism
Fe⁰ + Acetic AcidAnaerobic2,4-Diaminoanisole (DAAN)Sequential nitro → amine
H₂ (catalytic)Soil/Organic carbonAzo-dimers (e.g., MENA-DAAN)Nitroso intermediate coupling
Potassium CyanideAqueousIsopurpuric acid derivative (red)Nucleophilic substitution
  • Environmental relevance : Anaerobic soils promote nitroreduction to aromatic amines, which dimerize into azo compounds .

Other Notable Reactions

  • Meisenheimer complex formation : Reaction with methoxide yields 6,6-dimethoxy-1,3-dinitro-1,3-cyclohexadiene anion .

  • Ammonolysis : Heating with ammonia produces 2,4-dinitroaniline .

  • Alkaline hydrolysis : Prolonged exposure to bases yields 2,4-dinitrophenol .

Table 5: DNAN vs. TNT Reactivity

PropertyDNANTNT
Activation Energy (ΔH)68.80 kcal/mol (ortho)58.20 kcal/mol (α-H)
Thermal StabilityHigher (inert –OCH₃)Lower
Heat of ExplosionLowerHigher

DNAN’s stability stems from its p–π conjugation (strengthening C–OCH₃) and fewer nitro groups .

This synthesis integrates experimental data and computational modeling to elucidate DNAN’s reactivity, emphasizing its environmental persistence and utility in insensitive munitions formulations.

Scientific Research Applications

Explosive Formulations

Replacement for TNT
DNAN is increasingly used as a safer alternative to traditional explosives like trinitrotoluene (TNT). Its insensitivity to shock and friction makes it suitable for use in military munitions. DNAN is incorporated into various explosive formulations, including melt-cast explosives such as Amatol-40, which was utilized during World War II. Studies have shown that DNAN enhances the safety profile of these munitions while maintaining effective explosive performance .

Thermal Decomposition and Detonation Mechanisms
Research utilizing thermogravimetric-Fourier transform infrared spectrometry-mass spectrometry (TG-FTIR-MS) has elucidated the thermal decomposition pathways of DNAN. The decomposition initiates at approximately 453 K, leading to the release of nitrogen oxides, which are critical in understanding its detonation characteristics .

Environmental Remediation

Biodegradation Studies
The environmental fate of DNAN has been a focus of research due to its potential contamination risks. Notably, a strain of Nocardioides was isolated that can utilize DNAN as the sole carbon source. This strain demonstrated a two-step degradation pathway where DNAN is first hydrolyzed to 2,4-dinitrophenol (DNP), followed by further degradation through established pathways involving nitrite release . This biodegradation capability highlights DNAN's transformation potential in contaminated environments.

Use in Advanced Oxidation Processes (AOPs)
DNAN has been investigated for its degradation under advanced oxidation processes. These methods utilize powerful oxidants to break down contaminants in water and soil. Studies indicate that AOPs can effectively degrade DNAN, thus providing a viable method for remediation of sites contaminated with this compound .

Analytical Techniques

Compound-Specific Isotope Analysis (CSIA)
CSIA has been applied to monitor the transformation of DNAN in subsurface environments. This technique helps quantify the reduction processes facilitated by mineral-bound iron in contaminated sites. Laboratory experiments have shown that a significant percentage of total iron can contribute to the reduction of DNAN and its intermediates, indicating potential pathways for bioremediation strategies .

Case Studies

Study Focus Findings
Biodegradation by Nocardioides Isolated strain capable of utilizing DNAN; identified enzymatic pathways for degradation .
Thermal Decomposition Mechanisms Initiation temperature around 453 K; significant release of nitrogen oxides during decomposition .
Advanced Oxidation Processes Effective degradation of DNAN observed; potential application in environmental cleanup .
Isotope Analysis for Monitoring Demonstrated reduction of DNAN by mineral-bound Fe(II); quantification challenges addressed .

Biological Activity

2,4-Dinitroanisole (DNAN) is an insensitive explosive compound that has gained attention as a safer alternative to traditional explosives like trinitrotoluene (TNT). Its biological activity, particularly in terms of environmental impact and toxicity, has been the subject of various studies. This article provides a comprehensive overview of the biological activity of DNAN, focusing on its biodegradation pathways, toxicity assessments, and case studies illustrating its effects on living organisms.

Overview of this compound

  • Chemical Structure : DNAN is characterized by two nitro groups and a methoxy group attached to an aniline structure. Its molecular formula is C7_{7}H6_{6}N4_{4}O4_{4}.
  • Applications : Primarily used in military applications as an explosive ingredient, DNAN is valued for its reduced sensitivity compared to TNT, making it safer for handling and storage.

Biodegradation Pathways

Research indicates that DNAN undergoes microbial degradation through various pathways under both aerobic and anaerobic conditions:

  • Aerobic Biodegradation :
    • Microbial Strains : Studies have identified several bacterial strains capable of degrading DNAN. For instance, Nocardioides sp. has been shown to effectively degrade DNAN into 2-amino-4-nitroanisole (2-ANAN) as a primary metabolite .
    • Degradation Mechanism : The degradation process typically starts with O-demethylation, leading to the formation of 2,4-dinitrophenol (2,4-DNP) as an intermediate product. This is further degraded through enzymatic pathways involving hydride-Meisenheimer complexes .
  • Anaerobic Biodegradation :
    • Anaerobic conditions have been reported to facilitate the reduction of nitro groups in DNAN. For example, certain strains can convert DNAN into less toxic metabolites like 2-ANAN .

Summary of Biodegradation Pathways

ConditionMicrobial StrainMajor Metabolite ProducedKey Enzymatic Reactions
AerobicNocardioides sp.2-amino-4-nitroanisoleO-demethylation to form 2,4-DNP
AnaerobicBacillus sp.2-amino-4-nitroanisoleReduction of nitro groups

Toxicity Assessments

Toxicological studies have evaluated the effects of DNAN on various organisms:

  • Acute Toxicity : The LD50 value for DNAN in rats is approximately 199 mg/kg, indicating moderate toxicity. Clinical signs observed included decreased body weight and organ mass alterations .
  • Chronic Effects : Long-term exposure studies revealed changes in liver and kidney weights without significant histopathological abnormalities .

Case Studies

  • Environmental Impact Study :
    A study conducted by Perreault et al. highlighted the aerobic biodegradation capabilities of activated sludge cultures enriched with specific bacteria capable of metabolizing DNAN effectively. This research demonstrated that complete degradation could occur without the accumulation of harmful intermediates when using a co-culture system involving Pseudomonas and Rhodococcus species .
  • Wildlife Toxicity Assessment :
    Research assessing the impact of DNAN on wildlife indicated significant toxicity at lower concentrations than previously expected. Changes in reproductive parameters were noted in exposed populations, prompting further investigation into its ecological effects .

Q & A

Basic Research Questions

Q. What are the key thermophysical properties of DNAN relevant to its use as a melt-cast explosive carrier?

DNAN exhibits a melting point of ~94.5°C, low vapor pressure, and thermal stability up to ~200°C before decomposition, making it suitable for melt-cast formulations. Compatibility studies with RDX, HMX, and aluminum show no adverse interactions, ensuring stable formulations. Thermal stability and compatibility are confirmed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. How is DNAN synthesized, and what methods optimize its yield and purity?

DNAN is synthesized via nitration of anisole using nitric acid. The use of benzyltriethylammonium chloride (TEBA) as a phase transfer catalyst improves reaction efficiency, achieving yields up to 85% under controlled conditions (60–70°C, 4–6 hours). Purification involves recrystallization from ethanol-water mixtures .

Q. What safety protocols are recommended for handling DNAN in laboratory settings?

DNAN’s thermal stability (decomposition onset at ~200°C) reduces explosion risks compared to TNT. However, personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods are mandatory due to its moderate dermal and inhalation toxicity. Waste should be treated via alkaline hydrolysis or advanced oxidation processes (AOPs) .

Q. How does DNAN’s environmental persistence compare to traditional explosives like TNT?

DNAN degrades slower in soil than TNT under aerobic conditions, with half-lives ranging from 30–90 days depending on microbial activity. It exhibits moderate adsorption (log Koc = 2.1–2.5) in sandy soils, necessitating remediation strategies like bioaugmentation or AOPs for contaminated sites .

Advanced Research Questions

Q. What molecular mechanisms drive DNAN’s thermal decomposition and detonation?

TG-FTIR-MS and ReaxFF molecular dynamics reveal that DNAN decomposes via O–CH3 bond cleavage, generating •NO2 radicals and methoxy intermediates. Detonation pathways involve rapid nitro-to-nitrite isomerization, releasing CO, CO2, and H2O. Computational models align with experimental gas-phase product profiles .

Q. How do pressure-induced phase transformations affect DNAN’s detonation performance?

High-pressure Raman spectroscopy and XRD show DNAN undergoes a monoclinic-to-triclinic phase transition at ~3 GPa, increasing density by 12%. This alters shock sensitivity and detonation velocity (predicted ~6,800 m/s vs. TNT’s 6,940 m/s) due to enhanced molecular packing .

Q. What reaction pathways dominate DNAN degradation in advanced oxidation processes (AOPs)?

DFT studies (M06-2X/6-311+G(d,p)) identify hydroxyl radical (•OH) addition to the aromatic ring as the primary pathway, forming hydroxylated intermediates (e.g., 2,4-dinitrophenol) that undergo ring-opening. Competing pathways include H-abstraction from the methoxy group and nitro displacement, with activation energies <50 kJ/mol .

Q. How do position-specific isotope effects (PSIEs) during alkaline hydrolysis inform DNAN degradation tracking?

Compound-specific isotope analysis (CSIA) and <sup>13</sup>C NMR reveal <sup>15</sup>N enrichment at the para-nitro group (ε = −5.2‰) during hydrolysis, driven by nucleophilic aromatic substitution. Isotope fractionation correlates with bond cleavage kinetics, enabling CSIA to distinguish biotic vs. abiotic degradation in environmental samples .

Q. What contradictions exist in experimental vs. computational data on DNAN’s environmental photodegradation?

Experimental studies report DNAN’s half-life under UV/H2O2 as 2–4 hours, while DFT models predict faster •OH-mediated degradation (t1/2 <1 hour). Discrepancies arise from unaccounted matrix effects (e.g., dissolved organic matter scavenging radicals) in computational models .

Q. How does DNAN’s aging in formulations impact its sensitivity and performance?

Accelerated aging tests (70°C, 28 days) show DNAN-based explosives develop microcracks due to thermal expansion mismatch with HMX/RDX, increasing impact sensitivity by 15%. Aging also reduces detonation pressure by ~5% via partial sublimation, necessitating stabilizers like ethyl centralite .

Q. Methodological Notes

  • Data Contradiction Analysis : Compare computational predictions (e.g., ReaxFF for decomposition) with TG-FTIR-MS experimental data to resolve mechanistic ambiguities .
  • Experimental Design : For phase studies, combine high-pressure XRD with DFT-optimized crystal structures to validate transitions .
  • Statistical Validation : Use CSIA-derived Λ values (isotope enrichment factors) to quantify degradation pathways .

Properties

IUPAC Name

1-methoxy-2,4-dinitrobenzene
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InChI

InChI=1S/C7H6N2O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3
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InChI Key

CVYZVNVPQRKDLW-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O5
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DSSTOX Substance ID

DTXSID9041366
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Molecular Weight

198.13 g/mol
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Physical Description

Dry Powder; Other Solid, Tan powder; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.000138 [mmHg]
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CAS No.

119-27-7
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Synthesis routes and methods

Procedure details

A 1 liter reactor is charged with 300 ml of methyl isobutyl ketone, 79.17 g of 2,4-dinitrophenol (100%) and 175.9 g of ground potassium carbonate and 63.6 g of methyl bromide. The autoclave is closed and heated for 3 hours to 115°-120° C. (pressure: 3.5 bar). The temperature is then kept for a further 5 hours at 140°-142° C. (pressure: 5-3 bar, falling). After cooling to c. 25° C., the solvent is distilled off at 50° C. under a partial vacuum and the salt-containing residue is taken up in warm water. 2,4-Dinitroanisole is isolated by filtration and washed with 1% ammonia solution and with warm water of c. 50° C. and dried at 50° C. under vacuum, to give 84.6 g (91.2% yield) of 2,4-dinitroanisole with a titre of 91.8%.
Quantity
79.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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